molecular formula C16H16ClNO3S2 B12761857 Acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester CAS No. 178870-50-3

Acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester

Cat. No.: B12761857
CAS No.: 178870-50-3
M. Wt: 369.9 g/mol
InChI Key: DOQYEIOPPBUXBU-UHFFFAOYSA-N
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Description

Acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester is a complex organic compound with a unique structure. This compound features a combination of acetic acid, chloro, furan, and thioxomethyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chloroacetic acid, 2-methyl-3-furan, and thioxomethylamine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may produce carboxylic acids, while reduction may yield alcohols

Scientific Research Applications

Acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Benzoic acid, 2-chloro-5-[[(2-methyl-3-furanyl)thioxomethyl]amino]-, cyclopentyl ester
  • Cyclohexyl 2-chloro-5-[[(2-methyl-3-furanyl)thioxomethyl]amino]benzoate

Uniqueness

What sets acetic acid, ((2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)phenyl)thio)-, ethyl ester apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and functionality.

Properties

CAS No.

178870-50-3

Molecular Formula

C16H16ClNO3S2

Molecular Weight

369.9 g/mol

IUPAC Name

ethyl 2-[2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]phenyl]sulfanylacetate

InChI

InChI=1S/C16H16ClNO3S2/c1-3-20-15(19)9-23-14-8-11(4-5-13(14)17)18-16(22)12-6-7-21-10(12)2/h4-8H,3,9H2,1-2H3,(H,18,22)

InChI Key

DOQYEIOPPBUXBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C=CC(=C1)NC(=S)C2=C(OC=C2)C)Cl

Origin of Product

United States

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